2-(Morpholin-3-yl)-1,3-benzothiazole
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Overview
Description
2-(Morpholin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features a morpholine ring fused to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with morpholine under specific reaction conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(Morpholin-3-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide: Known for its broad-spectrum antifungal activity.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Studied for its antioxidant properties.
Uniqueness
2-(Morpholin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a benzothiazole moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2 |
InChI Key |
HTRYLKRMWMMOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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